8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
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Overview
Description
8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a cyclobutylmethoxy group at the 5th position of the tetrahydro-1-benzoxepine core.
Preparation Methods
The synthesis of 8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
The reaction conditions for these steps often include the use of brominating agents such as N-bromosuccinimide (NBS) and bases like potassium carbonate (K2CO3) in polar aprotic solvents .
Chemical Reactions Analysis
8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the bromine atom with other nucleophiles such as amines or thiols, leading to the formation of new derivatives
Scientific Research Applications
8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutylmethoxy group play crucial roles in determining the compound’s binding affinity and selectivity towards its targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be compared with other benzoxepine derivatives, such as:
8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but with a cyclopropylmethoxy group instead of a cyclobutylmethoxy group.
8-Bromo-5-(cyclohexylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but with a cyclohexylmethoxy group instead of a cyclobutylmethoxy group.
Properties
IUPAC Name |
8-bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO2/c16-12-6-7-13-14(18-10-11-3-1-4-11)5-2-8-17-15(13)9-12/h6-7,9,11,14H,1-5,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYOGAZFAHKJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCCOC3=C2C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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